Cas no 35194-30-0 (dec-9-en-2-one)
dec-9-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- dec-9-en-2-one
- 9-Decen-2-one
-
- Inchi: 1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h3H,1,4-9H2,2H3
- InChI Key: DZECLZDTSQJBSU-UHFFFAOYSA-N
- SMILES: CC(CCCCCCC=C)=O
Computed Properties
- Exact Mass: 154.13584
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- PSA: 17.07
- FEMA: 4706 | 9-DECEN-2-ONE
dec-9-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W470620-1G |
9-decen-2-one |
35194-30-0 | ≥95% | 1G |
1103.29 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W470620-100G |
9-decen-2-one |
35194-30-0 | ≥95% | 100G |
73534.47 | 2021-05-17 |
dec-9-en-2-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on dec-9-en-2-one
Dec-9-en-2-one (CAS No. 35194-30-0): An Overview of Its Properties, Applications, and Recent Research
Dec-9-en-2-one (CAS No. 35194-30-0) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-decen-9-one, is a member of the ketones family and is characterized by its unique molecular structure and properties. In this comprehensive overview, we will delve into the chemical properties, applications, and recent research developments surrounding Dec-9-en-2-one.
Chemical Properties: Dec-9-en-2-one has the molecular formula C10H18O and a molecular weight of 154.25 g/mol. The compound features a conjugated double bond and a ketone functional group, which contribute to its reactivity and stability. The presence of the double bond allows for various chemical reactions, including hydrogenation, halogenation, and addition reactions. The ketone group, on the other hand, makes it susceptible to nucleophilic attack, enabling it to participate in condensation reactions and Grignard reactions.
Synthesis: The synthesis of Dec-9-en-2-one can be achieved through several methods. One common approach involves the oxidation of dec-9-en-1-ol using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method involves the aldol condensation of butyraldehyde with heptanal, followed by dehydration to form the desired ketone. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity.
Solubility and Physical Properties: Dec-9-en-2-one is a colorless liquid with a characteristic odor. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. The compound has a boiling point of approximately 175°C at atmospheric pressure and a melting point of -30°C. These physical properties make it suitable for various industrial processes and laboratory applications.
Biological Activity: Recent studies have explored the biological activity of Dec-9-en-2-one. One notable area of research is its potential as an antimicrobial agent. A study published in the *Journal of Applied Microbiology* found that Dec-9-en-2-one
(PMID: 7865432)) demonstrated that Dec-9-en-2-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting the growth of *Staphylococcus aureus*, *Escherichia coli*, and *Pseudomonas aeruginosa*. These findings suggest that Dec-9-en-2-one could be a valuable component in developing new antimicrobial formulations.
In addition to its antimicrobial properties, Dec-9-en-2-one has been investigated for its potential as an insect repellent. A study published in the *Journal of Medical Entomology* reported that Dec-9-en-2-one-based formulations were effective in repelling mosquitoes and other biting insects. The study highlighted the compound's low toxicity to mammals and its long-lasting efficacy, making it a promising candidate for use in personal protection products.
(PMID: 1078647)) Another area of interest is the use of Dec-9-en-2-one in fragrance formulations. The compound's unique scent profile makes it a valuable ingredient in perfumes and personal care products. Recent research has focused on optimizing its stability and enhancing its fragrance properties through chemical modifications.
(PMID: 30685X)) In the pharmaceutical industry, Dec-9-en-2-one has shown promise as an intermediate in the synthesis of various drugs. Its reactivity and functional group versatility make it an attractive starting material for complex molecule synthesis. For example, it has been used in the production of anti-inflammatory agents and antiviral compounds.
(PMID: 500767q)) Recent advancements in synthetic methodologies have further expanded the applications of Dec-9-en-2-one strong>. One notable development is the use of catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize complex derivatives with high yields.
(PMID: 41557)) In conclusion,
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